S-(2-Hydroxy-3-buten-1-yl)glutathione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
133872-48-7 |
|---|---|
Molecular Formula |
C14H23N3O7S |
Molecular Weight |
377.42 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxybut-3-enylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H23N3O7S/c1-2-8(18)6-25-7-10(13(22)16-5-12(20)21)17-11(19)4-3-9(15)14(23)24/h2,8-10,18H,1,3-7,15H2,(H,16,22)(H,17,19)(H,20,21)(H,23,24)/t8?,9-,10-/m0/s1 |
InChI Key |
DJDZSKKPHYBDRV-AGROOBSYSA-N |
SMILES |
C=CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Isomeric SMILES |
C=CC(CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
Canonical SMILES |
C=CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
sequence |
XXG |
Synonyms |
2-HBG S-(2-hydroxy-3-buten-1-yl)glutathione |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of S 2 Hydroxy 3 Buten 1 Yl Glutathione
Precursor Identification and Metabolic Activation of 1,3-Butadiene (B125203)
The initial and rate-limiting step in the biotransformation of 1,3-butadiene is its oxidation to reactive epoxide metabolites. This metabolic activation is a prerequisite for subsequent detoxification reactions, including the formation of S-(2-Hydroxy-3-buten-1-yl)glutathione.
Formation of Butadiene Monoxide (3,4-Epoxy-1-butene) from 1,3-Butadiene
1,3-Butadiene (BD) is metabolically activated to the electrophilic epoxide, 3,4-epoxy-1-butene (EB), also known as butadiene monoxide. sigmaaldrich.comnih.gov This conversion is a crucial step that renders the relatively inert 1,3-butadiene molecule more reactive and susceptible to further metabolic transformations. researchgate.netnih.gov The formation of this epoxide is considered the first enzymatic step in the metabolic pathway that can lead to detoxification or, alternatively, to toxic effects. The direct, kinetically controlled oxidation of 1,3-butadiene to its corresponding epoxide is the preferred pathway. kit.edukit.edu
The production of 3,4-epoxy-1-butene has been a subject of industrial interest, with processes developed for its synthesis via the gaseous phase oxidation of 1,3-butadiene using catalysts. kit.edukit.edu In biological systems, however, this reaction is primarily carried out by a specific family of enzymes.
Glutathione (B108866) S-Transferase (GST)-Mediated Conjugation Reactions
Following its formation, 3,4-epoxy-1-butene can undergo detoxification through conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-Transferases (GSTs). This conjugation is a critical step in preventing the reactive epoxide from interacting with cellular macromolecules like DNA.
Catalysis by Glutathione S-Transferases (EC 2.5.1.18)
Glutathione S-Transferases (EC 2.5.1.18) are a diverse family of enzymes that play a central role in cellular detoxification by catalyzing the nucleophilic attack of the sulfur atom of glutathione on a wide variety of electrophilic substrates. expasy.orgqmul.ac.ukgenome.jprsc.org This reaction results in the formation of a more water-soluble and less toxic glutathione conjugate that can be readily eliminated from the body. nih.gov
In the context of 1,3-butadiene metabolism, GSTs catalyze the conjugation of 3,4-epoxy-1-butene with glutathione, leading to the formation of two regioisomeric products: this compound and S-(1-hydroxy-3-buten-2-yl)glutathione. nih.govnih.govacs.orgdocumentsdelivered.com This enzymatic conjugation is a key detoxification pathway for 3,4-epoxy-1-butene. sigmaaldrich.comnih.gov The reaction is dependent on incubation time, protein concentration, and the concentration of 3,4-epoxy-1-butene. acs.org
Substrate Specificity of Human Placental Glutathione S-Transferases
Human placental Glutathione S-Transferase has been shown to be a substrate for 3,4-epoxy-1-butene. nih.govacs.org The enzymatic reaction yields both this compound and S-(1-hydroxy-3-buten-2-yl)glutathione. nih.govacs.org The formation of these conjugates demonstrates the role of this specific GST in the detoxification of 1,3-butadiene metabolites. The substrate specificity of GSTs is a critical factor in determining the efficiency of detoxification of various xenobiotics. nih.govnih.govanu.edu.au
Involvement of Cytosolic GST Superfamily Isozymes (e.g., GSTM1-1)
The cytosolic GST superfamily comprises several classes of enzymes, including alpha, mu, pi, and theta, which are involved in the detoxification of a wide range of compounds. nih.govnih.gov Within this superfamily, specific isozymes exhibit varying activities towards different substrates.
Glutathione S-transferase mu 1 (GSTM1) has been implicated in the conjugation of 1,3-butadiene-derived epoxides, although it is considered to have less activity than GSTT1 in the detoxification of 1,2,3,4-diepoxybutane, a further metabolite of 1,3-butadiene. nih.gov However, research has shown that GSTM1 exhibits a high affinity for certain substrates, suggesting its potential importance in the hepatic clearance of specific compounds. nih.gov The involvement of various GST isozymes highlights the complexity of the detoxification process and the potential for inter-individual variability in metabolism due to genetic polymorphisms in these enzymes.
Regioisomeric Product Formation: this compound and S-(1-Hydroxy-3-buten-2-yl)glutathione
The enzymatic conjugation of butadiene monoxide with glutathione (GSH) results in the formation of two distinct regioisomeric products. nih.govnih.gov Glutathione S-transferases catalyze the nucleophilic attack of the thiol group of glutathione on one of the two electrophilic carbon atoms of the epoxide ring of butadiene monoxide. This reaction opens the epoxide ring and leads to the formation of this compound (I) and S-(1-hydroxy-3-buten-2-yl)glutathione (II). nih.govnih.gov
Studies involving the administration of butadiene monoxide to rats have shown that both regioisomers are produced in vivo and excreted in the bile. nih.gov Analysis of the biliary metabolites revealed a consistent, approximate 3:1 ratio in the excretion of this compound to S-(1-hydroxy-3-buten-2-yl)glutathione across various doses. nih.gov This demonstrates a clear regioselectivity of the involved GST enzymes, favoring attack at the terminal carbon (C-1) of butadiene monoxide. nih.govnih.gov A chemically formed rearrangement product, S-(4-hydroxy-2-buten-1-yl)glutathione, was not detected in these in vivo experiments. nih.gov
| Compound | Product Name | Approximate Excretion Ratio |
|---|---|---|
| I | This compound | 3 |
| II | S-(1-Hydroxy-3-buten-2-yl)glutathione | 1 |
Considerations of Non-Enzymatic Conjugation Pathways
While glutathione S-transferases significantly accelerate the reaction, the conjugation of glutathione with electrophilic compounds like epoxides can also occur non-enzymatically. mdpi.com This chemical reaction involves the direct nucleophilic attack of the thiolate anion of GSH on the epoxide. mdpi.com
The chemical reactivity of butadiene epoxides with glutathione has been described as modest in the absence of enzymes. oup.com However, non-enzymatic synthesis is possible under specific laboratory conditions, for instance by reacting butadiene diepoxide with GSH in methanol (B129727) in the presence of a strong base. nih.gov In biological systems, the rate of non-enzymatic conjugation is generally much lower than the enzyme-catalyzed rate. oup.commdpi.com The efficiency of the non-enzymatic pathway depends on factors such as the intracellular concentration of glutathione and the inherent reactivity of the specific electrophile. mdpi.com Nevertheless, it represents a potential, albeit minor, pathway for the formation of this compound.
Structural Characterization and Tautomeric Equilibrium of this compound
The structural analysis of this compound has revealed unique characteristics, including the existence of a stable tautomeric form and specific stereochemical outcomes of its formation. nih.gov
Evidence for Stable Sulfurane Tautomer Formation
Detailed structural analysis of this compound using 1H NMR spectroscopy has provided compelling evidence for an unusual structural equilibrium. nih.gov The compound exists as a 1:1 mixture of its open-chain form (I) and a cyclic sulfurane tautomer (IVB). nih.gov This sulfurane is formed through an intramolecular nucleophilic attack by the sulfur atom on the carbon atom bearing the hydroxyl group, resulting in a five-membered ring structure. nih.gov
This equilibrium between the open-chain thioether and the cyclic sulfurane is remarkably stable. nih.gov The 1:1 ratio of the two forms remains constant across a range of pH values (3, 7, and 9) and is unaffected by the presence of LiClO4, a salt that can influence ionic interactions. nih.gov Furthermore, the equilibrium is maintained under various storage and heating conditions, highlighting the stability of this sulfurane intermediate. nih.gov In contrast, its regioisomer, S-(1-hydroxy-3-buten-2-yl)glutathione, does not exhibit this tautomerism, with its NMR spectrum being fully consistent with its open-chain structure. nih.gov
| Tautomeric Form | Description | Observed Ratio |
|---|---|---|
| Open-Chain (I) | This compound | 1 |
| Sulfurane (IVB) | Cyclic tautomer formed by intramolecular S-O displacement | 1 |
Stereochemical Aspects of Conjugate Formation
The enzymatic formation of glutathione conjugates from butadiene epoxides is a stereoselective process. oup.com Butadiene monoxide exists as two enantiomers, (R)- and (S)-butadiene monoxide. Studies using rat liver cytosol and isolated hepatocytes have demonstrated that enzyme-mediated conjugation with glutathione displays marked stereoselectivity. oup.com
Specifically, (R)-butadiene monoxide was found to deplete cellular glutathione levels more rapidly and to a greater extent than its (S)-enantiomer. oup.com This indicates that the glutathione S-transferases present in rat liver preferentially catalyze the reaction with the (R)-enantiomer. This stereoselectivity is a critical aspect of the biotransformation process, influencing the rate and potentially the metabolic fate of the different enantiomers of butadiene monoxide. The specific stereochemistry of the resulting this compound conjugate will therefore depend on both the stereochemistry of the initial epoxide substrate and the specific isozymes of glutathione S-transferase involved in the catalysis. nih.govoup.com
Metabolic Fate and Downstream Processing of S 2 Hydroxy 3 Buten 1 Yl Glutathione
The Mercapturic Acid Pathway (MAP) as a Primary Route of Conjugate Elimination
The mercapturic acid pathway is a major biochemical route for the biotransformation and subsequent excretion of a wide array of electrophilic xenobiotics and their metabolites. tandfonline.comnih.gov This pathway involves the sequential enzymatic modification of glutathione (B108866) conjugates, such as S-(2-Hydroxy-3-buten-1-yl)glutathione, to produce more water-soluble compounds that can be readily eliminated from the body, primarily through urine. tandfonline.comnih.govresearchgate.net The initial conjugation of the reactive metabolite of 1,3-butadiene (B125203), 1,2-epoxy-3-butene, with glutathione (GSH) is a critical detoxification step. oup.comnih.gov Following its formation, this compound enters the mercapturic acid pathway for further processing. nih.govnih.gov
The first step in the metabolic processing of this compound within the mercapturic acid pathway is catalyzed by γ-glutamyltransferases (GGT). tandfonline.comnih.govnih.gov These membrane-bound enzymes are typically located on the outer surface of cells. frontiersin.orgnih.gov GGT initiates the breakdown of the glutathione conjugate by cleaving the γ-glutamyl bond and removing the glutamate (B1630785) residue. nih.govnih.gov This enzymatic action results in the formation of the corresponding cysteinylglycine (B43971) S-conjugate. nih.govnih.gov The reaction is generally a hydrolysis, although under certain conditions, GGT can catalyze a transpeptidation reaction. nih.gov
Following the action of GGT, the resulting S-(2-hydroxy-3-buten-1-yl)cysteinylglycine is further metabolized by dipeptidases, such as cysteinylglycinases. tandfonline.comnih.govnih.gov These enzymes hydrolyze the peptide bond between the cysteine and glycine (B1666218) residues, releasing glycine and forming the cysteine S-conjugate, S-(2-hydroxy-3-buten-1-yl)cysteine. nih.govtaylorandfrancis.comrhea-db.org Various peptidases, including aminopeptidase (B13392206) N, can contribute to this step in the pathway. nih.gov
The final step in the formation of the mercapturic acid is the N-acetylation of the cysteine S-conjugate. tandfonline.comnih.govnih.gov This reaction is catalyzed by cysteine S-conjugate N-acetyltransferases (NAT), also known as NAT8. taylorandfrancis.comnih.govnih.gov These enzymes transfer an acetyl group from acetyl-CoA to the amino group of the cysteine residue of S-(2-hydroxy-3-buten-1-yl)cysteine. wikipedia.orgwmcloud.org This acetylation results in the formation of the final mercapturic acid, N-acetyl-S-(2-hydroxy-3-buten-1-yl)cysteine, which is then readily excreted. tandfonline.comnih.gov NAT8 is primarily found in the kidney and liver and is associated with the endoplasmic reticulum. nih.gov
Formation of Downstream Mercapturic Acid Metabolites
The metabolism of 1,3-butadiene results in the formation of several mercapturic acids that are excreted in the urine and serve as important biomarkers of exposure. oup.comnih.gov These metabolites arise from the initial glutathione conjugation with butadiene's epoxide metabolites and subsequent processing through the mercapturic acid pathway.
N-Acetyl-S-(2-hydroxy-3-buten-1-yl)cysteine (Component of MHBMA)
N-Acetyl-S-(2-hydroxy-3-buten-1-yl)cysteine is a key mercapturic acid derived from 1,3-butadiene. It is a component of a mixture of isomers collectively known as monohydroxy-3-butenyl mercapturic acids (MHBMA). oup.comoup.comnih.gov MHBMA is formed through the direct conjugation of 1,2-epoxy-3-butene with glutathione, followed by the enzymatic steps of the mercapturic acid pathway. oup.comumn.edu MHBMA is considered a specific and sensitive biomarker for recent exposure to 1,3-butadiene. nih.govoup.comnih.gov Studies have shown that urinary MHBMA levels correlate with airborne butadiene concentrations. nih.govoup.com
Other Butadiene-Derived Mercapturic Acids (e.g., DHBMA, THBMA)
In addition to MHBMA, other mercapturic acids are formed from the metabolism of 1,3-butadiene. These include 1,2-dihydroxybutyl mercapturic acid (DHBMA) and trihydroxybutyl mercapturic acid (THBMA). oup.comumn.edunih.gov
DHBMA is formed from the hydrolysis of 1,2-epoxy-3-butene to 1,2-dihydroxy-3-butene, which is then conjugated with glutathione and processed through the mercapturic acid pathway. oup.com In humans, DHBMA is typically the most abundant urinary metabolite of butadiene. wur.nl
THBMA is derived from a further oxidized metabolite of butadiene, 3,4-epoxy-1,2-butanediol (EBD). umn.edunih.govacs.org EBD undergoes glutathione conjugation and subsequent metabolic conversion to form THBMA. nih.gov
The relative amounts of these different mercapturic acids can provide insights into the metabolic pathways of 1,3-butadiene in different species and individuals. oup.comnih.gov
Table of Urinary Mercapturic Acid Metabolites of 1,3-Butadiene
| Metabolite | Precursor | Significance |
|---|---|---|
| MHBMA (monohydroxy-3-butenyl mercapturic acids) | 1,2-epoxy-3-butene | Biomarker of recent exposure to butadiene. nih.govoup.comnih.gov |
| DHBMA (1,2-dihydroxybutyl mercapturic acid) | 1,2-dihydroxy-3-butene | Major urinary metabolite of butadiene in humans. wur.nl |
| THBMA (trihydroxybutyl mercapturic acid) | 3,4-epoxy-1,2-butanediol | Indicates further oxidative metabolism of butadiene. umn.edunih.gov |
| bis-BDMA (bis-butanediol-mercapturic acid) | 1,2,3,4-diepoxybutane | A minor metabolite in rats, not detected in humans, indicating species differences in metabolism. nih.gov |
Excretion Routes of this compound and its Metabolites
Following its formation, this compound is handled by cellular machinery that directs it and its breakdown products for excretion. The primary routes of elimination are biliary excretion for the initial glutathione conjugate and urinary excretion for its further processed metabolites, namely mercapturic acids.
The liver plays a central role in the detoxification of xenobiotics by conjugating them with glutathione. These glutathione S-conjugates are often transported into the bile for elimination. mdpi.comnih.gov Research shows that this compound is a significant metabolite found in bile following exposure to its precursor, butadiene monoxide. nih.gov
Studies in rats administered with butadiene monoxide, a toxic metabolite of 1,3-butadiene, led to the appearance of two major glutathione conjugates in the bile. nih.gov These were identified as the regioisomers this compound (Isomer I) and S-(1-Hydroxy-3-buten-2-yl)glutathione (Isomer II). nih.gov The excretion of these conjugates into the bile is rapid, with at least 85% of the total amount excreted within 30 minutes of administration of the parent compound. nih.gov
The biliary excretion of these conjugates did not show signs of saturation even with increasing doses of butadiene monoxide (from 14.3 to 286 µmol/kg). nih.gov Across all doses, the ratio of the excreted isomers remained consistent at approximately 3:1 in favor of this compound (Isomer I) over Isomer II. nih.gov However, the total amount of the administered butadiene monoxide dose that was accounted for by biliary excretion of these two glutathione conjugates was relatively small, averaging about 7.6%. nih.gov
Table 1: Biliary Excretion of Glutathione Conjugates Following Butadiene Monoxide Administration in Rats nih.gov
| Parameter | Finding |
| Metabolites Identified | This compound (Isomer I), S-(1-Hydroxy-3-buten-2-yl)glutathione (Isomer II) |
| Excretion Time Course | ≥85% of total biliary excretion occurs within 30 minutes. |
| Isomer Ratio (I:II) | Approximately 3:1 |
| Dose Saturation | Excretion did not exhibit saturation for doses between 14.3 and 286 µmol/kg. |
| % of Parent Dose Excreted | An average of 7.6% (± 4.2%) of the butadiene monoxide dose was excreted as these conjugates. |
The transport of glutathione conjugates across the canalicular membrane of hepatocytes into the bile is an active, carrier-mediated process. nih.gov This transport is electrogenic, involving the transfer of a negative charge, and can be enhanced by a positive-inside membrane potential. nih.gov The Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-dependent transporter, is a key player in the biliary excretion of glutathione and its conjugates. oup.com Once in the bile, glutathione conjugates can be further metabolized by enzymes like gamma-glutamyl transpeptidase and dipeptidases located on the biliary ductular epithelium. nih.gov
While the initial glutathione conjugate can be excreted in bile, a major elimination pathway for many xenobiotics involves its conversion to mercapturic acid, which is then excreted in the urine. wikipedia.org The mercapturic acid pathway involves the sequential enzymatic cleavage of the glutamate and glycine residues from the glutathione conjugate, followed by the N-acetylation of the remaining cysteine conjugate. tandfonline.comnih.gov
The mercapturic acid derived from this compound is 2-hydroxy-3-butenyl mercapturic acid (MHBMA). The detection of MHBMA in human urine samples confirms this metabolic and excretory route. nih.gov For instance, MHBMA was identified as a urinary metabolite in individuals occupationally exposed to 2-chloroprene, a compound that can also lead to the formation of hydroxy-butenyl glutathione conjugates. nih.gov
It is important to note that biliary excretion of the glutathione conjugate is not always a mandatory prerequisite for the urinary appearance of the corresponding mercapturic acid. nih.gov The glutathione conjugate can also leave the liver via the bloodstream and be converted to the cysteine conjugate and subsequently the mercapturic acid by enzymes in other tissues, including the kidneys, before being excreted in the urine. nih.gov
Table 2: Key Renal Transport Mechanisms for Mercapturic Acids
| Transport Step | Location | Mechanism | Key Features |
| Uptake from Blood | Basolateral membrane of renal tubule cells | Active Transport | Mediated by a probenecid-sensitive organic acid transport system. nih.gov |
| Excretion into Urine | Apical (lumenal) membrane of renal tubule cells | Rapid excretion | Facilitates clearance from the tubule cell into the urine. nih.gov |
Analytical and Methodological Approaches in S 2 Hydroxy 3 Buten 1 Yl Glutathione Research
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for isolating S-(2-hydroxy-3-buten-1-yl)glutathione from other endogenous compounds and its isomers, such as S-(1-hydroxy-3-buten-2-yl)glutathione. High-performance liquid chromatography and its advanced version, ultra-high performance liquid chromatography, are the most commonly employed techniques.
High-performance liquid chromatography (HPLC) has been a foundational technique for the analysis of this compound. In early studies, HPLC was instrumental in the separation and detection of this conjugate and its regioisomer in the bile of rats administered butadiene monoxide. nih.gov The method's robustness allows for the effective separation of these closely related compounds, which is crucial for accurate quantification and toxicological assessment.
Typically, reversed-phase HPLC is used, where a nonpolar stationary phase is paired with a polar mobile phase. The separation is achieved by varying the polarity of the mobile phase over time through a gradient elution. Detection is often accomplished using a UV detector, as the peptide bonds in glutathione (B108866) absorb ultraviolet light. For enhanced sensitivity and specificity, HPLC is frequently coupled with mass spectrometry.
Table 1: Examples of HPLC Conditions for Glutathione Conjugate Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | C8, 150 x 4.6 mm, 5 µm | Primesep 100, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Phosphate buffer (pH 2.5) | Water with Sulfuric Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution | Segmented Gradient | Isocratic |
| Flow Rate | 0.8 mL/min | Not Specified |
| Detection | UV at 280 nm | UV at 200 nm |
| Reference | A simple HPLC-UV method for the determination of glutathione in PC-12 cells. nih.gov | HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column. |
Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and improved sensitivity. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.
While specific studies detailing the use of UHPLC for this compound are not as prevalent as those for HPLC, the methodology is highly applicable. Protocols developed for the analysis of glutathione and its conjugates in cultured cells and other biological samples can be readily adapted. mdpi.com UHPLC is almost always coupled with tandem mass spectrometry (UHPLC-MS/MS) for the analysis of these conjugates, providing a powerful tool for both quantification and structural confirmation.
Table 2: Illustrative UHPLC Conditions for Glutathione Analysis
| Parameter | Description |
|---|---|
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 60 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.45 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Reference | Evaluation of BEH C18, BEH HILIC, and HSS T3 (C18) Column Chemistries for the UPLC–MS–MS Analysis of Glutathione, Glutathione Disulfide, and Ophthalmic Acid in Mouse Liver and Human Plasma. |
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool in the study of this compound, providing definitive identification and enabling sensitive quantification.
Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is the most widely used mass spectrometric technique for the analysis of glutathione conjugates. ESI is a soft ionization technique that allows for the ionization of thermally labile molecules like this compound directly from a liquid phase, making it highly compatible with HPLC and UHPLC.
In MS/MS, a specific precursor ion (in this case, the protonated molecule of the glutathione conjugate) is selected and fragmented, and the resulting product ions are detected. This process, known as a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity.
For aliphatic glutathione conjugates such as this compound, characteristic fragmentation patterns are observed. These include the cleavage of the C-S bond between the butenyl moiety and the glutathione, as well as fragmentation within the glutathione molecule itself, such as the loss of the pyroglutamic acid residue. nih.gov
Table 3: Predicted ESI-MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Product Ions (m/z) | Fragmentation Pathway |
|---|---|---|
| 378.14 | 307.11 | Loss of the butenyl moiety |
| 378.14 | 249.09 | Loss of pyroglutamic acid |
| 378.14 | 179.05 | Cleavage of the cysteinyl-glycine bond |
| Reference | A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization. nih.gov | |
Fast atom bombardment (FAB) mass spectrometry is an older ionization technique that was crucial in the initial identification of this compound. nih.gov In FAB-MS, the sample is mixed with a non-volatile liquid matrix (such as glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). This causes the desorption and ionization of the analyte molecules.
While largely superseded by ESI for routine quantitative analysis due to its lower sensitivity and higher chemical background, FAB-MS was instrumental in providing the initial molecular weight information and some structural details of this compound, confirming its identity when compared with synthetic standards.
Isotope dilution mass spectrometry is the gold standard for accurate quantification of analytes in complex matrices. This method involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, this compound) to the sample as an internal standard.
Because the stable isotope-labeled internal standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences the same ionization efficiency in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, highly accurate and precise quantification can be achieved, as this ratio is unaffected by variations in sample preparation, chromatographic performance, or instrument response. Commercially available stable isotope-labeled glutathione (e.g., with ¹³C or ¹⁵N) can be used to synthesize the corresponding labeled this compound for use as an internal standard. isotope.commedchemexpress.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound and its related isomers.
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. In the context of this compound, ¹H NMR is crucial for distinguishing between its regioisomers, such as S-(1-Hydroxy-3-buten-2-yl)glutathione. The chemical shifts and coupling constants of the protons on the butenyl chain and the glutathione moiety allow for precise structural assignment. For instance, the signals corresponding to the vinyl protons and the protons adjacent to the hydroxyl and sulfur groups are key diagnostic markers.
Furthermore, ¹H NMR is instrumental in studying the potential for tautomerism. While not extensively reported for this compound itself, related glutathione conjugates can exist in different tautomeric forms. NMR studies on similar compounds, such as the reaction products of glutathione with formaldehyde, have demonstrated the power of this technique in identifying and characterizing different structural forms present in solution. rsc.org
A hypothetical ¹H NMR data table for this compound in D₂O is presented below to illustrate the expected signals.
Interactive Data Table: Hypothetical ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hα (Glutamate) | 3.80 | t | 6.5 |
| Hβ (Glutamate) | 2.15 | m | |
| Hγ (Glutamate) | 2.55 | t | 7.0 |
| Hα (Cysteine) | 4.60 | dd | 4.5, 8.5 |
| Hβ (Cysteine) | 3.00, 3.20 | m | |
| H (Glycine) | 3.95 | s | |
| H-1 (Butenyl) | 2.80, 2.95 | m | |
| H-2 (Butenyl) | 4.10 | m | |
| H-3 (Butenyl) | 5.90 | ddt | 17.0, 10.5, 6.0 |
| H-4 (Butenyl) | 5.25, 5.35 | m |
Note: This table is illustrative. Actual chemical shifts can vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are powerful tools that reveal correlations between coupled nuclei, providing definitive evidence for the connectivity of atoms within a molecule. wikipedia.orgyoutube.com In a COSY spectrum of this compound, cross-peaks would appear between the signals of protons that are spin-spin coupled. wikipedia.org For example, correlations would be observed between the protons on adjacent carbons in the butenyl chain and within the amino acid residues of the glutathione backbone. This technique is invaluable for confirming the structural assignment made from 1D NMR and for resolving ambiguities that may arise from signal overlap in complex spectra. rsc.orgyoutube.com The COSY experiment is a fundamental method for tracing the spin systems and establishing the complete bonding network of the molecule. usask.ca
In Vitro Experimental Models for Studying Metabolism
In vitro models are essential for dissecting the biochemical pathways involved in the formation of this compound. These systems allow for the study of specific enzymatic reactions under controlled conditions.
Liver subcellular fractions, specifically microsomes and cytosol, are widely used to investigate the metabolism of xenobiotics. mdpi.comnih.gov Microsomes contain the cytochrome P450 (P450) enzyme system, which is primarily involved in Phase I metabolism, while the cytosol contains a variety of soluble enzymes, including Glutathione S-transferases (GSTs), which are key to Phase II conjugation reactions. mdpi.commdpi.com The formation of this compound from butadiene monoxide is a GST-catalyzed reaction. Therefore, incubating butadiene monoxide with liver cytosolic fractions in the presence of glutathione as a co-substrate allows for the direct study of this conjugation reaction. mdpi.comnih.gov Such experiments can be used to determine the kinetics of the reaction and to identify the specific GST isozymes involved.
In Vivo Animal Models for Metabolic Profiling and Pathway Elucidation
In vivo animal models, such as rats, are indispensable for understanding the complete metabolic profile of a compound within a living organism. nih.gov Following administration of butadiene monoxide to rats, the resulting metabolites can be identified in biological fluids like bile and urine. nih.gov Studies have successfully identified this compound and its regioisomer, S-(1-Hydroxy-3-buten-2-yl)glutathione, in the bile of rats treated with butadiene monoxide. nih.gov These in vivo experiments provide a comprehensive picture of the metabolic pathways, including the relative importance of different conjugation reactions and the subsequent excretion of the metabolites. nih.gov Furthermore, advanced animal models, such as humanized mice with transplanted human liver cells, can offer valuable insights into human-specific metabolism. nih.gov
Interactive Data Table: In Vivo Metabolites of Butadiene Monoxide in Rat Bile
| Metabolite | Method of Detection | Key Finding | Reference |
| This compound | HPLC, Fast Atom Bombardment Mass Spectrometry | Major glutathione conjugate formed. | nih.gov |
| S-(1-Hydroxy-3-buten-2-yl)glutathione | HPLC, Fast Atom Bombardment Mass Spectrometry | Formed in a lower ratio compared to its isomer. | nih.gov |
Rodent Models (e.g., Rats, Mice) for Butadiene Metabolism Studies
Rodent models, primarily rats and mice, have been instrumental in elucidating the metabolism of 1,3-butadiene (B125203) and the subsequent formation of its glutathione conjugates, including this compound. nih.govnih.gov These models have revealed significant species-specific differences in metabolic pathways and susceptibility to butadiene-induced toxicity. nih.gov
Detailed Research Findings:
Studies have demonstrated that 1,3-butadiene is first metabolized to reactive epoxides, such as butadiene monoxide (BMO), which are then detoxified through conjugation with glutathione (GSH). nih.govnih.gov One of the key products of this detoxification pathway is this compound. Research using Sprague-Dawley rats has successfully identified and quantified this compound and its regioisomer, S-(1-hydroxy-3-buten-2-yl)glutathione, in bile following the administration of BMO. nih.gov
Comparative studies between rats and mice have highlighted critical differences in their metabolic handling of butadiene. Mice exhibit a much higher rate of BMO formation from butadiene compared to rats. nih.gov Furthermore, mice are more efficient at converting BMO to the more mutagenic diepoxybutane (BDE), while also forming GSH conjugates of BMO. nih.gov In contrast, rats are less active in forming BMO and produce very little BDE, primarily forming GSH conjugates with BMO or its hydrolysis product, butenediol. nih.gov These metabolic differences are thought to contribute to the higher sensitivity of mice to the carcinogenic effects of butadiene. nih.govtandfonline.com
The liver and lungs are primary sites of butadiene metabolism. In vitro studies using microsomal preparations from these organs have provided quantitative data on the rates of butadiene oxidation. Mouse liver microsomes show a significantly higher maximum rate (Vmax) for butadiene oxidation compared to rat liver microsomes. nih.gov Similarly, butadiene metabolism rates in the lungs are considerably higher in mice than in rats. nih.gov This higher metabolic activation in mice leads to greater depletion of glutathione in both the liver and lungs compared to rats.
Physiological toxicokinetic (PT) models have been developed to describe the disposition and metabolism of 1,3-butadiene and its epoxides in rats and mice. nih.gov These models incorporate key processes such as the formation of BMO and BDE, hydrolysis of BMO, and its conjugation with GSH, providing a framework for understanding the species-specific differences observed experimentally. nih.gov
Interactive Data Table: Species and Tissue Differences in Butadiene Metabolism
| Species | Tissue | Metabolic Process | Key Findings | Reference |
| Rat (Sprague-Dawley) | Liver | Butadiene Monoxide (BMO) Metabolism | Formation of this compound and S-(1-hydroxy-3-buten-2-yl)glutathione detected in bile. | nih.gov |
| Rat (Sprague-Dawley) | Liver, Lung | Butadiene Oxidation | Lower rate of butadiene oxidation compared to mice. | nih.gov |
| Mouse (B6C3F1) | Liver, Lung | Butadiene Oxidation | Higher rate of butadiene oxidation and subsequent glutathione depletion compared to rats. | nih.gov |
| Mouse (B6C3F1) | General | Butadiene Metabolism | More efficient conversion of BMO to diepoxybutane (BDE) compared to rats. | nih.gov |
Avian Models (e.g., Geese) in Metabolomic Contexts
While direct studies on the metabolism of 1,3-butadiene and the formation of this compound in avian species are not extensively documented, avian models, including geese, are increasingly utilized in metabolomics and toxicology research to understand the metabolism of xenobiotics. researchgate.netnih.govfrontiersin.org These studies provide a basis for inferring the potential metabolic pathways for industrial chemicals like butadiene in birds.
Detailed Research Findings:
Avian species possess the necessary enzymatic machinery for phase I and phase II metabolism of foreign compounds. researcherslinks.comnih.govjst.go.jp Glutathione S-transferases (GSTs), the enzymes responsible for conjugating electrophilic compounds with glutathione, have been identified and characterized in the liver of geese (Anser anser). This indicates that geese have the capacity to detoxify reactive intermediates, such as epoxides formed from industrial pollutants, via the glutathione conjugation pathway.
Metabolomic studies in geese have been employed to investigate the effects of environmental contaminants and to characterize metabolic profiles related to meat quality. nih.govnih.govresearchgate.netnih.gov These studies have identified various metabolites, including those involved in glutathione metabolism, highlighting the responsiveness of this pathway to external stressors. For instance, metabolomic analyses of geese have shown alterations in amino acid and lipid metabolism in response to overfeeding, with implications for understanding metabolic reprogramming. frontiersin.orgnih.gov
Comparative studies between avian and rodent models on the metabolism of other xenobiotics, such as pesticides and polycyclic aromatic hydrocarbons, have revealed both similarities and differences in their metabolic capacities. nih.govroyalsocietypublishing.org Birds, like mammals, utilize cytochrome P450 enzymes for phase I oxidation and various conjugation reactions, including glucuronidation and sulfation, in addition to glutathione conjugation, for phase II detoxification. nih.gov However, the specific activities and substrate specificities of these enzymes can differ between avian and mammalian species. nih.govroyalsocietypublishing.org
The use of avian embryos as a toxicological model is also well-established, offering advantages for studying the direct effects of chemicals on development without the confounding influence of maternal metabolism. nih.govnih.gov This approach could be valuable for investigating the metabolic fate and potential toxicity of butadiene and its metabolites in an avian system.
Given the presence and activity of glutathione S-transferases in geese and the general capacity of avian species to metabolize a wide range of xenobiotics, it is plausible that geese could metabolize butadiene monoxide to form glutathione conjugates, including this compound. However, dedicated studies are required to confirm this and to quantify the extent of this metabolic pathway in avian species.
Interactive Data Table: Xenobiotic Metabolism in Avian Models
| Avian Species | Research Focus | Key Findings | Reference |
| Goose (Anser anser) | Glutathione S-Transferase (GST) | Characterization of GST activity in the liver, indicating detoxification capacity for electrophilic compounds. | |
| Goose (Anser brachyrhynchus) | Metabolomics | Heavy metal exposure correlated with changes in lipid metabolism. | nih.gov |
| Goose (Landes) | Metabolomics | Overfeeding induced significant alterations in liver amino acid and lipid metabolism. | nih.govfrontiersin.orgnih.gov |
| Chicken, Quail | Xenobiotic Metabolism | Comparative studies with rats showed species differences in the metabolism of pyrene, a polycyclic aromatic hydrocarbon. | nih.gov |
Biological and Mechanistic Implications in Xenobiotic Metabolism Research
The Interplay Between Glutathione (B108866) Conjugation and DNA Adduct Formation
The formation of S-(2-Hydroxy-3-buten-1-yl)glutathione is a crucial event in the metabolism of 1,3-butadiene (B125203), an industrial chemical and environmental pollutant. nih.gov This process is not merely a simple detoxification step but a complex interplay that can influence the extent of DNA damage, a key event in carcinogenesis.
Competition with Alkylation of DNA Bases (e.g., N7-Guanine, N6-Adenine Adducts)
The metabolic activation of 1,3-butadiene produces highly reactive electrophilic epoxides, such as 3,4-epoxy-1-butene (EB) and 1,2,3,4-diepoxybutane (DEB). nih.govmit.edu These epoxides can react with the nucleophilic sites on DNA bases, leading to the formation of DNA adducts. Predominant among these are adducts at the N7 position of guanine (B1146940) and the N6 position of adenine. nih.govnih.govnih.gov The formation of these adducts is a critical initiating event in the genotoxicity of butadiene. nih.gov
Glutathione conjugation competes directly with this DNA alkylation. The enzymatic reaction, facilitated by GSTs, provides an alternative nucleophile (GSH) for the reactive epoxides. nih.govasm.org This effectively reduces the pool of epoxides available to react with and damage DNA. Therefore, the efficiency of glutathione conjugation is a key determinant of the genotoxic potential of butadiene and its metabolites.
However, the story is more complex than a simple competition. Research has shown that the glutathione conjugate of DEB, S-(2-hydroxy-3,4-epoxybutyl)GSH, is itself mutagenic, and in some systems, even more so than DEB itself. nih.govacs.orgacs.org This conjugate can form various DNA adducts, including N7-guanyl and N6-adenyl adducts. nih.gov This indicates that while GSH conjugation can be a detoxification pathway, it can also lead to the formation of a different, yet still genotoxic, chemical species.
Detoxification vs. Bioactivation Paradigms in S-Conjugate Formation
The role of glutathione conjugation in the metabolism of butadiene epoxides exemplifies the dual nature of this pathway, acting as both a detoxification and a bioactivation mechanism.
Detoxification: In many instances, the conjugation of electrophilic xenobiotics with glutathione renders them more water-soluble and facilitates their excretion from the body, thereby preventing them from reaching and damaging critical cellular targets like DNA. washington.edumdpi.com This is the classical and predominant role of glutathione conjugation.
Bioactivation: Conversely, the formation of certain glutathione conjugates can lead to the generation of more reactive and toxic species. The formation of S-(2-hydroxy-3,4-epoxybutyl)GSH from DEB is a prime example of this bioactivation. nih.govacs.orgacs.org This conjugate is a "half-mustard" and can react with DNA to form adducts. nih.gov The increased mutagenicity of this conjugate highlights that the initial detoxification step can, under certain circumstances, lead to a more potent genotoxic agent. nih.govacs.org This phenomenon has been observed with other compounds as well, where the initial GSH conjugate is further metabolized to a reactive thiol that can cause toxicity. nih.gov
Role of Glutathione Metabolism in Cellular Protection and Redox Homeostasis
Glutathione is the most abundant non-protein thiol in cells and is a cornerstone of cellular defense against oxidative stress. nih.govnih.gov It plays a multifaceted role in maintaining cellular protection and redox homeostasis.
The cellular redox environment is tightly regulated by the ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG). nih.gov A high GSH/GSSG ratio is indicative of a healthy, reducing cellular environment, while a decrease in this ratio signifies a shift towards oxidative stress. nih.gov
Glutathione exerts its protective effects through several mechanisms:
Direct scavenging of reactive oxygen species (ROS): GSH can directly neutralize free radicals and other reactive oxygen species. nih.govresearchgate.net
Enzymatic detoxification: GSH serves as a cofactor for various antioxidant enzymes, including glutathione peroxidases, which reduce hydrogen peroxide and lipid hydroperoxides. researchgate.netmdpi.com
Regeneration of other antioxidants: GSH is involved in the regeneration of other important antioxidants, such as vitamins C and E.
Detoxification of xenobiotics: As discussed, GSH conjugation is a major pathway for the elimination of harmful foreign compounds. mdpi.comnih.gov
Exposure to xenobiotics like 1,3-butadiene can deplete cellular glutathione levels, thereby compromising the cell's antioxidant defenses and rendering it more susceptible to oxidative damage. nih.gov This underscores the critical importance of a robust glutathione metabolism in protecting cells from the toxic effects of such exposures. Maintaining adequate levels of GSH is essential for preserving redox homeostasis and preventing cellular damage. nih.govmdpi.commdpi.com
This compound and its Downstream Metabolites as Biomarkers of Exposure and Metabolic Activity
The measurement of this compound and its subsequent metabolic products provides a valuable tool for assessing exposure to 1,3-butadiene and understanding its metabolic fate in the body.
Urinary Mercapturic Acids as Biomonitoring Tools
Following its formation, the glutathione conjugate this compound undergoes further metabolism through the mercapturic acid pathway. This pathway involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate. The final products, known as mercapturic acids, are then excreted in the urine. nih.govnih.gov
Specific mercapturic acids derived from 1,3-butadiene metabolism, such as monohydroxy-3-butenyl mercapturic acid (MHBMA) and 1,2-dihydroxybutyl mercapturic acid (DHBMA), have been identified and quantified in the urine of individuals exposed to this chemical. nih.govnih.govoup.com The levels of these urinary mercapturic acids can serve as reliable biomarkers of exposure to 1,3-butadiene. nih.govnih.gov These biomarkers have been used in occupational settings to monitor worker exposure and assess the effectiveness of control measures. nih.govoup.com Furthermore, the analysis of these metabolites can provide insights into inter-individual differences in metabolic activation and detoxification of butadiene. cdc.gov
"Mercapturomic" Profiling in Metabolic Research
The concept of "mercapturomics" refers to the comprehensive analysis of all mercapturic acids and their precursor S-conjugates in a biological sample. nih.gov This approach provides a global snapshot of the body's response to electrophilic stress, whether from endogenous or exogenous sources.
By applying mercapturomic profiling to research on 1,3-butadiene metabolism, scientists can gain a more holistic understanding of the complex interplay of metabolic pathways involved. This includes not only the primary glutathione conjugates but also a wide range of downstream metabolites. This comprehensive profiling can help to:
Identify novel biomarkers of exposure and effect.
Elucidate the complete metabolic network of 1,3-butadiene.
Investigate the influence of genetic polymorphisms in metabolic enzymes on an individual's susceptibility to butadiene-induced toxicity. unimi.it
Comparative and Interspecies Metabolic Studies
Interspecies Differences in Glutathione (B108866) S-Transferase Expression and Activity
The conjugation of BMO with GSH is primarily catalyzed by the Glutathione S-transferase (GST) family of enzymes. The expression levels and specific activity of GSTs vary considerably among species, playing a pivotal role in the differential metabolism of butadiene.
Research has consistently demonstrated that mice, particularly B6C3F1 mice, exhibit significantly higher rates of both the oxidative metabolism of BD to BMO and the subsequent GST-mediated conjugation of BMO compared to rats (Sprague-Dawley) and humans. nih.govnih.gov Studies using liver and lung microsomes have shown that the rate of BMO formation is substantially higher in mice. nih.gov This higher rate of BMO production in mice leads to a greater substrate load for GSTs.
Furthermore, the intrinsic activity of GSTs towards BMO also differs. While the rates of GST-catalyzed conjugation of BMO in liver cytosol are comparable between mice and rats, mouse lung and kidney cytosol show four-fold and two-fold higher conjugation rates, respectively, than the corresponding rat tissues. nih.gov In humans, hepatic GST activity towards BMO is generally lower than in rodents. chemrxiv.org Specifically, the Vmax for BMO conjugation in human liver cytosol is significantly lower than in mouse and rat liver cytosol.
These differences in GST expression and activity are not uniform across all GST isozymes. The theta class GST (GSTT1) and mu class GST (GSTM1) are particularly important in the detoxification of BD epoxides. nih.gov Polymorphisms in these genes, especially the null genotypes (GSTM1-null and GSTT1-null) which result in a lack of functional enzyme, can lead to significant inter-individual and inter-ethnic differences in metabolism, particularly in humans. nih.govfrontiersin.org Individuals with the GSTT1-null genotype, for instance, have been shown to have a reduced capacity to conjugate BMO, potentially leading to higher levels of this reactive epoxide. nih.gov
Table 1: Comparative Hepatic Glutathione S-Transferase (GST) Activity towards Butadiene Monoxide (BMO)
| Species | Tissue | Vmax (nmol/mg protein/min) | Km (mM) | Reference |
| Mouse (B6C3F1) | Liver Cytosol | Similar to Rat | - | nih.gov |
| Lung Cytosol | 4-fold higher than Rat | - | nih.gov | |
| Kidney Cytosol | 2-fold higher than Rat | - | nih.gov | |
| Rat (Sprague-Dawley) | Liver Cytosol | Similar to Mouse | - | nih.gov |
| Lung Cytosol | - | - | nih.gov | |
| Kidney Cytosol | - | - | nih.gov | |
| Human | Liver Cytosol | Lower than Mouse and Rat | - | chemrxiv.org |
Data presented is qualitative and comparative based on the provided search results. Specific numerical values for Vmax and Km for BMO conjugation were not consistently available across all species in the provided search results.
Variations in S-(2-Hydroxy-3-buten-1-yl)glutathione Formation and Downstream Metabolite Profiles Across Species
The interspecies variations in GST activity directly translate to differences in the formation of this compound and the profile of its downstream metabolites.
The formation of this compound is a key branch point in the metabolic pathway of BMO. In rats, the biliary excretion of glutathione conjugates, including this compound and its isomer S-(1-hydroxy-3-buten-2-yl)glutathione, has been demonstrated. nih.govnih.gov Following administration of BMO to rats, these glutathione conjugates are detectable in the bile. nih.gov
The downstream processing of this compound leads to the formation of mercapturic acids, which are excreted in the urine. The primary mercapturic acid derived from this pathway is N-acetyl-S-(2-hydroxy-3-buten-1-yl)-L-cysteine (MHBMA). The urinary excretion profiles of MHBMA and other butadiene-derived mercapturic acids, such as 1,2-dihydroxy-4-(N-acetylcysteinyl)-butane (DHBMA), show marked species differences. nih.gov
Studies have shown that in mice exposed to butadiene, a significant portion of the urinary metabolites consists of mercapturic acids derived from the glutathione conjugation pathway. nih.gov In contrast, humans tend to have a higher ratio of metabolites from the hydrolysis pathway of BMO, leading to the formation of 3-butene-1,2-diol (B138189) and subsequently DHBMA. nih.gov This suggests a lower metabolic flux through the this compound pathway in humans compared to mice.
Table 2: Urinary Excretion of Butadiene-Derived Mercapturic Acids in Different Species
| Species | Metabolite | Relative Abundance | Reference |
| Mouse | N-acetyl-S-(2-hydroxy-3-buten-1-yl)-L-cysteine (MHBMA) | High | nih.gov |
| N-acetyl-S-(1-hydroxy-3-buten-2-yl)-L-cysteine | Present | nih.gov | |
| 1,2-dihydroxy-4-(N-acetylcysteinyl)-butane (DHBMA) | Lower than MHBMA | nih.gov | |
| Rat | N-acetyl-S-(2-hydroxy-3-buten-1-yl)-L-cysteine (MHBMA) | Present | nih.gov |
| 1,2-dihydroxy-4-(N-acetylcysteinyl)-butane (DHBMA) | Higher proportion than in mice at lower exposures | nih.gov | |
| Human | N-acetyl-S-(2-hydroxy-3-buten-1-yl)-L-cysteine (MHBMA) | Lower than in mice | nih.gov |
| 1,2-dihydroxy-4-(N-acetylcysteinyl)-butane (DHBMA) | Predominant mercapturic acid | nih.gov |
This table provides a qualitative comparison of the relative abundance of urinary metabolites based on the provided search results.
The pronounced species differences in the metabolic flux of butadiene, particularly in the formation of this compound and its downstream metabolites, have significant implications for comparative metabolism and the extrapolation of toxicity data from animal models to humans. nih.govcdc.govepa.govwho.int
The higher capacity of mice to form reactive epoxide metabolites from butadiene, coupled with their efficient glutathione conjugation system, leads to a different internal dose of toxic metabolites compared to rats and humans. nih.gov Physiologically based pharmacokinetic (PBPK) models have been developed to quantitatively describe these species differences in metabolism and to estimate the internal dose of reactive metabolites. nih.gov These models incorporate parameters for enzymatic reactions, including GST-mediated conjugation, and are crucial for interspecies extrapolation. nih.gov
The variation in the urinary metabolite profiles, especially the ratio of MHBMA to DHBMA, serves as a biomarker to understand the relative importance of the glutathione conjugation versus the hydrolysis pathway in different species. nih.gov The observation that humans excrete predominantly DHBMA suggests that hydrolysis is a more significant detoxification pathway for BMO in humans than in mice, where glutathione conjugation plays a more dominant role. nih.gov
These metabolic differences are a major challenge in human health risk assessment for butadiene. cdc.govepa.gov Direct extrapolation of cancer risk from mice to humans without accounting for these metabolic disparities would likely overestimate the risk. nih.govnih.gov Therefore, a thorough understanding of the interspecies variations in the formation and fate of this compound is essential for developing more accurate and scientifically sound risk assessments for butadiene exposure in humans. cdc.govepa.gov
Advanced Research Directions and Future Perspectives
Computational Modeling and Molecular Dynamics of S-(2-Hydroxy-3-buten-1-yl)glutathione Interactions
While specific computational studies on this compound are not yet prevalent in the literature, the application of these techniques to similar molecules provides a clear roadmap for future investigations. Computational modeling and molecular dynamics (MD) simulations are powerful tools to predict and visualize the interactions of this glutathione (B108866) conjugate with key biological macromolecules, such as enzymes and transporters, at an atomic level.
Future research will likely involve the use of homology modeling to generate three-dimensional structures of relevant glutathione S-transferases (GSTs) that are involved in the formation of this compound. mdpi.com Docking studies can then be employed to predict the binding orientation and affinity of the conjugate within the active site of these enzymes. This can help elucidate the stereoselectivity of the conjugation reaction and explain the observed ratios of different isomers formed in vivo.
MD simulations can further enhance this understanding by providing insights into the dynamic behavior of the conjugate-enzyme complex over time. mdpi.com These simulations can reveal conformational changes in both the ligand and the protein upon binding, the stability of the interaction, and the role of specific amino acid residues in catalysis. mdpi.com Such studies can also be extended to model the interaction of this compound with transport proteins, which are crucial for its elimination from the cell.
Table 1: Potential Applications of Computational Modeling in this compound Research
| Computational Technique | Application | Potential Insights |
| Homology Modeling | Generation of 3D structures of relevant GST isoforms. | Prediction of enzyme structure in the absence of crystallographic data. |
| Molecular Docking | Prediction of binding modes of this compound to GSTs and transporters. | Understanding substrate specificity and potential for competitive inhibition. |
| Molecular Dynamics (MD) Simulations | Analysis of the dynamic stability of the conjugate-protein complex. | Elucidation of conformational changes and key interacting residues. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the enzymatic reaction mechanism of glutathione conjugation. | Detailed understanding of the catalytic process at the electronic level. |
Integration of Omics Data for Systems-Level Understanding of Glutathione Conjugation Pathways
A systems-level understanding of the metabolic pathways influenced by this compound can be achieved through the integration of various "omics" data. This holistic approach moves beyond the study of a single molecule to the analysis of the entire network of genes, proteins, and metabolites that are affected.
Transcriptomic Correlations with this compound Levels
Transcriptomics, the study of the complete set of RNA transcripts in a cell, can reveal changes in gene expression in response to the formation of this compound. Future studies could employ RNA sequencing (RNA-Seq) to compare the transcriptomes of cells or tissues exposed to 1,3-butadiene (B125203) or its metabolites with unexposed controls. This would allow for the identification of genes that are upregulated or downregulated in correlation with the levels of this compound.
Of particular interest would be the expression levels of genes encoding for GSTs, other enzymes of the mercapturic acid pathway, and transport proteins. Furthermore, transcriptomic analysis can uncover the activation of stress-response pathways, such as the Nrf2-antioxidant response element (ARE) pathway, which is known to be induced by electrophilic compounds and oxidative stress.
Metabolomic Approaches to Elucidate Related Metabolic Pathways
Metabolomics, the comprehensive analysis of all metabolites in a biological sample, provides a direct functional readout of the physiological state of a cell. Untargeted metabolomic approaches can be used to identify a broad range of small molecules that are altered in the presence of this compound. This could reveal unexpected connections to other metabolic pathways.
Targeted metabolomic studies, on the other hand, can be designed to quantify a specific set of metabolites, including this compound itself, its downstream metabolites in the mercapturic acid pathway (e.g., the cysteinylglycine (B43971) and cysteine conjugates, and the N-acetylcysteine mercapturate), and precursors like glutathione. This can provide a detailed map of the flux through this detoxification pathway. The integration of metabolomic and transcriptomic data can provide a more complete picture, linking changes in gene expression to alterations in metabolic profiles.
Elucidation of Novel Enzymes or Transport Systems Involved in this compound Metabolism
The metabolism of glutathione conjugates follows the well-established mercapturic acid pathway, which involves a series of enzymatic steps. nih.gov However, the specific enzymes and transporters that show a preference for this compound are not fully characterized.
Future research should focus on identifying the specific GST isoforms that are most efficient in catalyzing the formation of this compound from butadiene monoxide. nih.gov Subsequently, the roles of specific gamma-glutamyltransferases (GGTs) and dipeptidases in the extracellular breakdown of this conjugate need to be elucidated. nih.gov It is possible that novel enzymatic activities or substrate specificities may be discovered.
Similarly, the transport of this compound and its metabolites across cellular membranes is a critical step in their elimination. Members of the ATP-binding cassette (ABC) transporter family, such as the multidrug resistance-associated proteins (MRPs), are known to be involved in the efflux of glutathione conjugates. Future studies could use techniques like membrane vesicle transport assays with specific inhibitors to identify the primary transporters responsible for the cellular export of this compound.
Research on the Role of this compound in Endogenous Metabolic Processes (Beyond Xenobiotics)
The primary role of glutathione conjugation is the detoxification of foreign compounds (xenobiotics). However, glutathione itself is involved in a myriad of endogenous processes, including the synthesis of leukotrienes and prostaglandins, redox signaling, and the maintenance of the cellular thiol-disulfide status. wikipedia.orgmdpi.com
An intriguing area for future research is whether this compound, or structurally similar endogenous glutathione conjugates, can modulate these native pathways. For instance, it is conceivable that this conjugate could interact with enzymes or receptors that normally bind to endogenous glutathione-containing molecules, potentially leading to perturbations in cellular signaling.
Q & A
How can researchers detect and quantify S-(1,2-Dicarboxyethyl)glutathione in biological samples?
Basic Methodological Answer:
S-(1,2-Dicarboxyethyl)glutathione can be quantified using high-performance liquid chromatography (HPLC) with 2,4-dinitrofluorobenzene (2,4-DNFB) derivatization. The protocol involves:
- Derivatizing samples with 2,4-DNFB to form stable 2,4-dinitrophenyl derivatives.
- Separating derivatives on a Zorbax ODS column using pH 3.65 acetate buffer/acetonitrile gradients (96:4 v/v) at 44°C .
- Detection at 375 nm, with linear ranges of 4.08–815 μg/mL for S-(1,2-Dicarboxyethyl)glutathione and 1.45 μg/mL–1.45 mmol/L for its cysteine analog .
- Recovery rates in bovine lens homogenates are 90.0 ± 3.2% and 95.3 ± 3.1% , validated via spiking experiments .
What experimental models are used to study the role of S-(1,2-Dicarboxyethyl)glutathione in cataract formation?
Advanced Research Design:
In vivo cataract models involve administering galactose (350 g/kg diet) to female Wistar rats for 10 days, inducing lens opacity. Key findings include:
- S-(1,2-Dicarboxyethyl)glutathione levels drop to 50% of controls within 48 hours and 25% by day 10 , correlating with free amino acid depletion in lenses .
- Parallel declines in S-(1,2-Dicarboxyethyl)-L-cysteine suggest shared degradation pathways during oxidative stress .
Methodological Note: Use time-course sampling and paired HPLC/amino acid analysis to track dynamic changes .
How do stereoisomers of S-(1,2-Dicarboxyethyl)glutathione affect analytical data interpretation?
Advanced Data Contradiction Analysis:
HPLC chromatograms often show two adjacent peaks due to stereoisomerism at the dicarboxyethyl group’s asymmetric carbon. Key considerations:
- Stereoisomers arise non-enzymatically from reactions between glutathione and succinic/fumaric acid derivatives .
- Enantiomer interconversion occurs rapidly, complicating purification. Use chiral columns or kinetic studies (e.g., Nishiyama & Kunimori’s enantiomerization protocols) to resolve isomers .
- Synthetic standards (e.g., from L-bromosuccinic acid) exhibit slight optical rotation differences ([α] = +71.9° to -20.3°), requiring rigorous characterization .
What are the challenges in synthesizing optically pure S-(1,2-Dicarboxyethyl)glutathione?
Advanced Synthesis Strategy:
Synthesis involves reacting L-bromosuccinic acid with glutathione in alkaline conditions, followed by:
- Diaion SK column purification (H⁺ form) to remove unreacted cysteine.
- Amberlite CG-50 chromatography (acetate form) for final isolation .
- Recrystallization (water/ethanol) yields needle-like crystals, but stereoisomer separation remains challenging. Reported yields: 59–100% , depending on precursor acids .
How can researchers validate the physiological relevance of S-(1,2-Dicarboxyethyl)glutathione in lens biochemistry?
Basic Experimental Design:
- Compare concentrations across species: S-(1,2-Dicarboxyethyl)glutathione is ubiquitous in vertebrate lenses , with higher levels in rabbits (up to 8.15 μmol/L) vs. bovine/cat lenses .
- Correlate with cataract progression: Use mannose-induced feline models to mimic diabetic cataracts, tracking glutathione derivatives alongside free amino acids .
How do methodological discrepancies (e.g., HPLC vs. older techniques) impact data reliability?
Advanced Data Reconciliation:
Early studies used gas chromatography with electron capture detection , which lacked sensitivity and specificity. Modern HPLC:
- Avoids peak overlap issues (e.g., separating glutathione derivatives from endogenous thiols) .
- Enables simultaneous quantification of multiple analogs, reducing hydrolysis artifacts seen in older protocols .
Key Validation Step: Cross-check results with synthetic standards and recovery tests to confirm accuracy .
What role do glutathione-dependent enzymes play in modulating S-(1,2-Dicarboxyethyl)glutathione activity?
Advanced Pathway Analysis:
- Microsomal glutathione S-transferase activity increases 5-fold with phosphatidylcholine vesicles, suggesting lipid-mediated activation .
- Inhibition studies using N-ethylmaleimide reveal redox-sensitive regulatory mechanisms, relevant to cataract-associated oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
